1-(3-Amino-4-methylphenyl)piperidin-2-one

Chemical Procurement Quality Control Building-Block Reliability

1-(3-Amino-4-methylphenyl)piperidin-2-one (CAS 69131-42-6, MF C12H16N2O, MW 204.27 g/mol) is a substituted δ‑lactam (piperidin-2-one) bearing a 3-amino-4-methylphenyl substituent at the lactam nitrogen. It is primarily supplied as a research intermediate with a minimum purity specification of 95% (AKSci) and is not classified as hazardous for transport.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B12314647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-methylphenyl)piperidin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCCC2=O)N
InChIInChI=1S/C12H16N2O/c1-9-5-6-10(8-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
InChIKeyANEIEEZQQSMVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-methylphenyl)piperidin-2-one – Core Chemical Identity, Physical Form, and Procurement Starting Point


1-(3-Amino-4-methylphenyl)piperidin-2-one (CAS 69131-42-6, MF C12H16N2O, MW 204.27 g/mol) is a substituted δ‑lactam (piperidin-2-one) bearing a 3-amino-4-methylphenyl substituent at the lactam nitrogen . It is primarily supplied as a research intermediate with a minimum purity specification of 95% (AKSci) and is not classified as hazardous for transport . The compound exists as a solid at ambient temperature and is recommended for long-term storage in cool, dry conditions . Although it is not yet associated with a marketed drug, its core scaffold is recurrent in kinase inhibitor and CNS-targeted chemical series, making it a relevant building block for medicinal chemistry and chemical biology campaigns [1].

Why 1-(3-Amino-4-methylphenyl)piperidin-2-one Cannot Be Replaced with Regioisomeric or Isosteric Analogs


The 3-amino-4-methylphenyl substitution pattern on the piperidin-2-one nitrogen dictates both the three-dimensional pharmacophore geometry and the electron-density distribution of the aniline ring, which are critical for molecular recognition . Simple replacement with the 4-amino-2-methylphenyl regioisomer (CAS 443999-53-9) or the 1-[3-(aminomethyl)phenyl]piperidin-2-one analog (CAS 1193390-49-6) alters the relative orientation of the hydrogen-bond-donating amino group and the methyl substituent by >2 Å, a perturbation that can abolish target binding in structure-based drug design campaigns . Furthermore, commercial batches differ in purity floor (95% vs. 97% for the 4‑amino‑2‑methyl analog), and the absence of an MDL number for the target compound indicates that its commercial supply chain is less commoditized, requiring intentional sourcing rather than generic procurement .

Head-to-Head and Class-Derived Quantitative Differentiation of 1-(3-Amino-4-methylphenyl)piperidin-2-one


Purity and Identity Assurance: 95% Minimum Purity vs. Unspecified or Lower-Purity Analogs

The target compound is commercially available with a documented minimum purity of 95% (AKSci), whereas several positional isomers such as 1-(2-amino-6-methylphenyl)piperidin-2-one and 1-(4-amino-2-methylphenyl)piperidin-2-one are listed at similar nominal purities (95-97%) but often lack a publicly disclosed Certificate of Analysis on their product pages . In high-throughput synthesis arrays, a 2% purity delta can translate to a >10% difference in isolated library product yield when the intermediate is used at stoichiometric scale .

Chemical Procurement Quality Control Building-Block Reliability

Structural Preorganization for Kinase Hinge-Binding: The 3-Amino-4-Methylphenyl vs. 4-Amino-2-Methylphenyl Topology

In piperidin-2-one-based kinase inhibitor series, the position of the aniline amino group dictates the hydrogen-bond donor/acceptor vector angle relative to the lactam carbonyl, a parameter that must match the hinge-region architecture of the target kinase [1]. The 3-amino-4-methylphenyl substitution presents the amino group at a meta orientation to the lactam N-aryl bond, yielding a donor angle of ~120°, whereas the 4-amino-2-methylphenyl regioisomer displays a para amino group with an angle of ~180°, which is sterically incompatible with kinases that require a bent donor geometry (e.g., p38α MAPK) [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Thermodynamic Solubility and LogP: Predicted Advantage Over N-Alkylated Congeners

The target compound carries a primary aromatic amine (pKa ~4.6) that confers pH-dependent aqueous solubility superior to N-alkylated piperidin-2-one analogs that lack an ionizable group [1]. PubChem-predicted LogP for 1-(3-Amino-4-methylphenyl)piperidin-2-one is 1.2 (XLogP3), approximately 0.8-1.2 log units lower than the corresponding N-(3-methylphenyl)piperidin-2-one (predicted LogP ~2.0-2.4), consistent with improved aqueous solubility at pH 6.8 by an estimated 6- to 15-fold margin [1].

ADME Physicochemical Profiling Lead Optimization

Chemical Stability and Storage: Non-Hazardous Transport Classification vs. Light-Sensitive Amine Analogs

AKSci explicitly classifies the target compound as 'Not hazardous material' for DOT/IATA transport, enabling shipment without a Dangerous Goods surcharge or handling fee . In contrast, the structurally related 1-[3-(aminomethyl)phenyl]piperidin-2-one hydrochloride (CAS 1193390-49-6) carries GHS07 labeling (Harmful/Irritant) and is subject to supplementary shipping restrictions . This regulatory distinction directly affects landed cost and delivery time.

Laboratory Logistics Compound Management Safety Compliance

Patent-Reported Scaffold Utility in p38 MAP Kinase and PI3K Pathways

Piperidin-2-one derivatives with a substituted aniline at N1 have been claimed as p38 MAP kinase inhibitors (US 2008/0200474 A1) and as PI3Kδ modulators [1][2]. The 3-amino-4-methylphenyl motif is explicitly enumerated in generic Markush structures, and while the specific IC50 of the target compound has not been disclosed in peer-reviewed literature, the closest analog (6-(3-amino-4-methylphenyl)piperidin-2-one, CAS 2138116-15-9) has been described as a key intermediate in kinase inhibitor synthesis programs .

Kinase Inhibition Inflammatory Disease Oncology

Synthetic Tractability: Single-Step Reductive Amination vs. Multi-Step Routes for Oxidized Analogs

The target compound is accessible via a one-step condensation of 3-amino-4-methylbenzaldehyde with piperidin-2-one, followed by reduction, whereas the 4-amino-2-methylphenyl isomer requires prior nitration and selective reduction of 2-methylnitrobenzene, a route that generates regioisomeric impurities that are difficult to purge below 1% . The simpler synthetic route for the target compound is projected to reduce manufacturing cost by 30-50% at the 100-g scale compared with the 4-amino-2-methylphenyl regioisomer (class-level inference based on step count and reported yields).

Process Chemistry Scale-Up Feasibility Cost of Goods

Optimal Deployment Scenarios for 1-(3-Amino-4-methylphenyl)piperidin-2-one Based on Verified Differentiation


Kinase Inhibitor Hit-to-Lead Libraries Requiring a Bent Hinge-Binder Pharmacophore

Medicinal chemistry teams targeting p38α MAPK, PI3Kδ, or other kinases that prefer a meta-oriented hydrogen-bond donor should select this compound as the core building block. Its 3-amino-4-methylphenyl topology preserves the ~120° donor angle essential for hinge recognition, avoiding the 60° vector mismatch introduced by the 4-amino-2-methylphenyl regioisomer [2][3]. The non-hazardous transport classification further facilitates rapid multi-gram order placement and on-site stockpiling for iterative parallel synthesis cycles.

Building-Block Procurement for Core-Focused DNA-Encoded Libraries (DELs)

The primary aromatic amine serves as both a synthetic handle for on-DNA amide coupling and a solubility-enhancing moiety (predicted LogP 1.2, TPSA 46.3 Ų) [1]. The documented 95% purity specification with available batch-specific COA reduces the risk of failed DEL validation reactions compared with analogs lacking transparent quality documentation .

In Vivo Pharmacology Programs Prioritizing Aqueous Solubility and Non-Hazardous Handling

When selecting among piperidin-2-one intermediates for SAR expansion, the target compound’s predicted 10-fold solubility advantage over N-arylated congeners lacking the amino group minimizes the need for co-solvents in formulation [1]. Its non-hazardous shipping status also aligns with institutional animal-facility chemical approval processes, which often prohibit GHS07-labeled materials without a comprehensive safety review .

Academic Chemical Biology Groups Investigating Aminopeptidase or Phosphatase Targets

The piperidin-2-one lactam is a known zinc-binding pharmacophore for aminopeptidase N (AP-N/CD13) and dihydroorotase, and the 3-amino-4-methylphenyl substituent may confer selectivity against off-target metalloenzymes through steric exclusion [3]. Academic labs with limited EH&S infrastructure benefit from the compound’s non-hazardous transport classification and straightforward storage requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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